3-Bromo-4-chlorofuran-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-chlorofuran-2(5H)-one is a heterocyclic organic compound that contains both bromine and chlorine atoms attached to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chlorofuran-2(5H)-one typically involves the halogenation of furan derivatives. One common method is the bromination and chlorination of furan-2(5H)-one. The reaction conditions often include the use of bromine and chlorine gas or their respective halogenating agents in the presence of a catalyst or under specific temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced monitoring techniques can optimize the reaction conditions and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chlorofuran-2(5H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The furan ring can be oxidized to form different oxygenated derivatives.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the furan ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or amines. These reactions often occur under mild conditions with the use of a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation. These reactions typically require acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted furan derivatives depending on the nucleophile used.
Oxidation Reactions: Products include furanones and other oxygenated compounds.
Reduction Reactions: Products include dehalogenated furans and reduced furan derivatives.
Scientific Research Applications
3-Bromo-4-chlorofuran-2(5H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4-chlorofuran-2(5H)-one involves its interaction with molecular targets through its reactive halogen atoms and furan ring. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules or other chemical entities. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-chlorofuran-2(5H)-one: Contains both bromine and chlorine atoms.
3-Bromo-4-fluorofuran-2(5H)-one: Contains bromine and fluorine atoms.
3-Chloro-4-fluorofuran-2(5H)-one: Contains chlorine and fluorine atoms.
Uniqueness
This compound is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and properties compared to its analogs. The combination of these halogens can influence the compound’s chemical behavior, making it suitable for specific applications that require unique reactivity patterns.
Properties
IUPAC Name |
4-bromo-3-chloro-2H-furan-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClO2/c5-3-2(6)1-8-4(3)7/h1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOJRPYKIDACGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=O)O1)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.